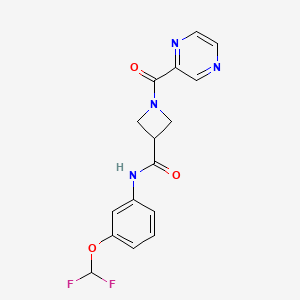
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that belongs to the class of azetidine carboxamides. It has been widely studied in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. It is also relatively stable and easy to handle in the laboratory. However, N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. In addition, it has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide. Another area of research is the investigation of the potential use of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide in the treatment of other diseases such as cardiovascular disease and diabetes. Finally, the development of novel drug delivery systems for N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide involves the reaction of difluoromethoxyphenylacetic acid with pyrazine-2-carbonyl chloride in the presence of a base. The resulting intermediate is then reacted with azetidine-3-carboxylic acid to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
N-(3-(difluoromethoxy)phenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O3/c17-16(18)25-12-3-1-2-11(6-12)21-14(23)10-8-22(9-10)15(24)13-7-19-4-5-20-13/h1-7,10,16H,8-9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRAFOYHIRTKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-bromobenzenesulfonamide](/img/structure/B2855662.png)
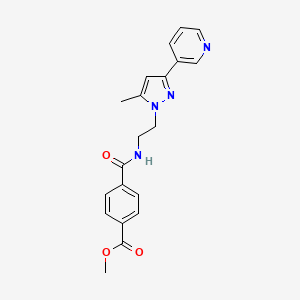
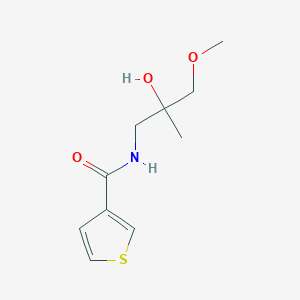

![N-(4-fluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2855669.png)

![4-(((Tert-butoxycarbonyl)amino)methyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2855674.png)
![1-allyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855675.png)
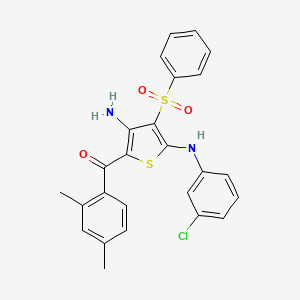
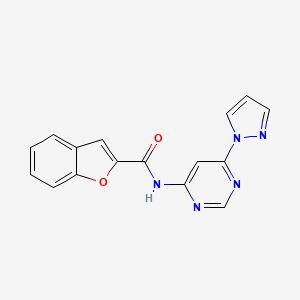
![2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2855679.png)